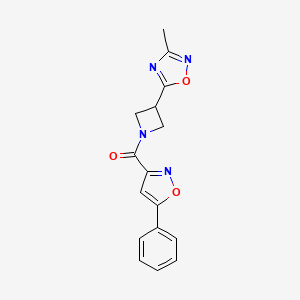

![molecular formula C18H21N3O B2861938 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-18-2](/img/structure/B2861938.png)

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

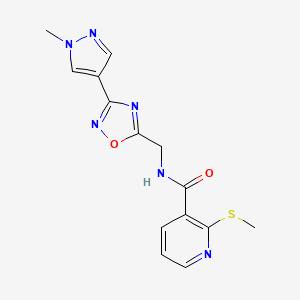

“N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications . It has been found to exert anti-ulcer effects via 5-hydroxytryptamine receptor 7 activation on indomethacin-induced gastric ulcers in rats .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a tetrahydronaphthalene group, a tetrahydrobenzo[d]imidazole group, and a carboxamide group . The exact structure would need to be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Thromboxane A2 Synthase Inhibitors

Derivatives of 1,2-dihydronaphthalene and 1,2,3,4-tetrahydronaphthalene, including imidazolyl derivatives, have been synthesized and tested as inhibitors of thromboxane A2 synthase. These compounds have shown good activity in both in vitro and ex vivo experiments, indicating potential utility in treating conditions associated with thromboxane A2, such as cardiovascular diseases (Cozzi et al., 1991).

Antineoplastic and Antimonoamineoxidase Properties

Another area of application involves the synthesis of new benzo[H]quinazoline derivatives for studying their antineoplastic and antimonoamineoxidase properties. These compounds, synthesized through reactions involving 1-amino-3-ethyl-3-methyl-3,4-dihydronaphthalene, have been explored for their potential in cancer treatment and monoamine oxidase inhibition (Markosyan et al., 2010).

Antitumor Activity

The exploration of novel imidazotetrazinones and related bicyclic heterocycles, aiming to probe the mode of action of antitumor drugs like temozolomide, represents another critical research direction. These studies are vital for understanding the mechanisms underlying the anticancer activity of these compounds and for the development of new therapeutic agents (Clark et al., 1995).

Synthesis and Biological Activity

Research has also been conducted on the synthesis and biological activity of 5-thiobredinin and related 5-substituted imidazole-4-carboxamide ribonucleosides. These studies contribute to the development of new compounds with potential antiviral and anticancer properties (Wood et al., 1985).

Angiotensin II Receptor Antagonists

Furthermore, the discovery of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives showcases another significant application. These compounds, acting as nonpeptide angiotensin II receptor antagonists, offer a promising approach for hypertension treatment (Carini et al., 1991).

Mecanismo De Acción

Target of Action

The primary target of this compound is the serotonin 7 receptor (5-HT7) . Serotonin receptors play a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

This compound acts as an agonist at the 5-HT7 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the 5-HT7 receptor, activating it .

Biochemical Pathways

Upon activation of the 5-HT7 receptor, a series of biochemical reactions occurIt is known that serotonin receptors are involved in numerous biochemical pathways, including the regulation of cyclic adenosine monophosphate (camp) levels .

Pharmacokinetics

Like many other compounds with similar structures, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of the 5-HT7 receptor by this compound has been shown to exert anti-ulcer effects in an indomethacin-induced gastric ulcer model . This suggests that the compound may have potential therapeutic applications in the treatment of gastric ulcers .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(13-8-9-16-17(10-13)20-11-19-16)21-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,11,13,15H,3,5,7-10H2,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWYINREZIUJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCC4=C(C3)NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2861856.png)

![2-[3-(4-Fluorophenyl)-7,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl]acetamide](/img/structure/B2861861.png)

![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)

![N1-isopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2861865.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride](/img/structure/B2861870.png)

![2-Chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde](/img/structure/B2861871.png)

![N-{3'-acetyl-7-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2861873.png)

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2861874.png)

![Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2861876.png)